molecular formula C15H10N4O B14296100 4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile CAS No. 112332-11-3

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile

Cat. No.: B14296100
CAS No.: 112332-11-3
M. Wt: 262.27 g/mol
InChI Key: CEQDHXQNBLNSAO-UHFFFAOYSA-N
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Description

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C13H6N4O This compound is notable for its unique structure, which includes a phenyl group and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. This reaction typically occurs in the presence of a catalytic amount of hydrochloric acid and can take several days to complete . Another method involves a solvent-free synthesis, which is more environmentally friendly and yields the compound in high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The solvent-free method is particularly advantageous for industrial applications due to its simplicity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, acetic acid, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions include various substituted malononitriles and other complex organic molecules that can be used in further synthetic applications .

Scientific Research Applications

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to its reactive nitrile groups and phenyl ring. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which includes a phenyl group and multiple nitrile groups. This structure provides it with distinct reactivity and makes it a valuable compound for synthesizing a wide range of complex organic molecules .

Properties

CAS No.

112332-11-3

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

4-oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C15H10N4O/c16-8-13(9-17)15(10-18,11-19)7-14(20)6-12-4-2-1-3-5-12/h1-5,13H,6-7H2

InChI Key

CEQDHXQNBLNSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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